Enrofloxacin N-Oxide Hydrochloride is a derivative of enrofloxacin, a widely used fluoroquinolone antibiotic primarily in veterinary medicine. Enrofloxacin itself is known for its efficacy against a broad spectrum of Gram-positive and Gram-negative bacteria, making it a crucial therapeutic agent in treating bacterial infections in various animal species. Enrofloxacin N-Oxide Hydrochloride is synthesized through the oxidation of enrofloxacin, enhancing its pharmacological properties and stability.
Enrofloxacin was first synthesized in 1983 from nalidixic acid, and its first commercial product was introduced in 1991 under the trade name Baytril. It has since been approved for use in livestock and pets but is not permitted for human use due to potential toxic effects. The compound is classified as a synthetic antibacterial agent belonging to the fluoroquinolone family, which includes other antibiotics like ciprofloxacin and norfloxacin .
The synthesis of Enrofloxacin N-Oxide Hydrochloride typically involves the oxidation of enrofloxacin using various oxidizing agents. Common methods include:
The oxidation reaction can be performed in batch reactors where enrofloxacin is treated with an oxidizing agent in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are critical for optimizing yield and purity. After the reaction, purification steps like crystallization or chromatography are employed to isolate the final product .
Enrofloxacin N-Oxide Hydrochloride maintains the core structure of enrofloxacin with an additional N-oxide group. The structural formula can be represented as follows:
Enrofloxacin N-Oxide Hydrochloride can participate in various chemical reactions typical of quinolone derivatives:
Enrofloxacin exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are crucial for DNA replication and transcription in bacteria:
This dual action leads to bactericidal effects, making it effective against a wide range of bacterial pathogens .
These properties affect its solubility profile and bioavailability in various formulations .
Enrofloxacin N-Oxide Hydrochloride is primarily utilized in veterinary medicine for:
The compound's stability and enhanced properties make it a valuable agent in managing bacterial diseases in veterinary practice while adhering to safety regulations concerning human exposure .
The synthesis of enrofloxacin N-oxide derivatives relies on precision solvent selection and reaction parameter control. SynZeal's protocol employs a water-isopropanol binary system for the critical oxidation step, where enrofloxacin is reacted with hydrogen peroxide (3% w/v) under reflux at 80°C for 6 hours [2]. The oxidized intermediate is then precipitated by adding hydrochloric acid (1M) to form the hydrochloride salt. This method achieves a reported yield of 82–85% with HPLC purity >98%. Solvent choice directly impacts oxidation efficiency: polar protic solvents like water enhance piperazinyl nitrogen protonation, facilitating electrophilic attack by peroxides. Conversely, aprotic solvents (e.g., DMF) reduce yield by 15–20% due to incomplete oxidation [4].
Table 1: Solvent Systems for N-Oxide Synthesis
Solvent Combination | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |
---|---|---|---|---|
Water/Isopropanol | 80 | 6 | 82–85 | >98 |
Ethanol/Water (1:1) | 75 | 8 | 78–80 | 95 |
DMF | 90 | 10 | 62–65 | 90 |
Acetonitrile | 70 | 7 | 70–73 | 92 |
Piperazinyl oxidation fundamentally alters enrofloxacin’s electronic configuration and bioactivity. The N→O transformation converts the tertiary amine into a zwitterionic N-oxide (piperazinium-N-oxide), increasing molecular polarity. This modification elevates the logP reduction of 0.8–1.2 units compared to enrofloxacin, enhancing water solubility while reducing lipid membrane permeability [2] [9]. NMR analyses confirm significant downfield shifts of piperazinyl protons (from δ 2.7 ppm to δ 3.2–3.5 ppm) post-oxidation, verifying N-oxide formation [1]. Computational models reveal the oxidized piperazine ring adopts a distorted chair conformation, weakening DNA gyrase binding affinity but improving interactions with aqueous matrices—making it ideal for environmental degradation studies [3].
Salt selection critically determines the physicochemical stability and solubility profile of enrofloxacin derivatives. Enrofloxacin N-oxide hydrochloride synthesis involves direct acidification with concentrated HCl, yielding a crystalline solid with aqueous solubility of 483 mg/mL—nearly 2000× higher than enrofloxacin freebase [4]. In contrast, mesylate salt formation requires methane sulfonic acid in anhydrous ethanol, producing a hygroscopic solid prone to decomposition above 40°C.
Table 2: Hydrochloride vs. Mesylate Salt Properties
Property | Enrofloxacin N-Oxide HCl | Enrofloxacin Mesylate | Significance |
---|---|---|---|
Solubility (Water) | 483 ± 4.06 mg/mL | 396 ± 3.21 mg/mL | HCl offers 22% higher solubility |
Melting Point | 219–221°C (dec.) | 205–208°C (dec.) | HCl exhibits better thermal stability |
Hygroscopicity | Low | High | Mesylate requires strict humidity control |
Crystallinity | Defined crystals | Amorphous solid | HCl facilitates purification |
Hydrochloride salts demonstrate superior crystallinity for filtration and washing, whereas mesylates require spray drying to prevent oiling out [4]. FTIR spectra of hydrochloride salts show characteristic N⁺–O⁻ stretches at 1,280 cm⁻¹ absent in mesylates, confirming structural integrity [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: